Fluoroglycofen
Overview
Description
Fluoroglycofen is a nitrobenzoic acid.
Scientific Research Applications
Effects on Photosynthesis and Growth
Photosynthesis and Growth in Grapevines : Fluoroglycofen negatively impacts the photosynthesis and growth of grapevines. It reduces the net photosynthetic rate and alters pigment contents. The herbicide decreases the photochemical efficiency of photosystem II and increases oxidative stress, leading to inhibited growth in grapevines (Tan, Li, & Zhai, 2012).
Impact on Grape Leaf Phenotype : this compound causes grape leaves to become dark green, potentially due to changes in chloroplast structure and pigment content. It also affects the chloroplast ultrastructure, indicating a possible link between these cellular changes and the observed leaf coloration (Tan, Liang, Li, Du, & Zhai, 2014).
Calcium Distribution and Localization
- Calcium Distribution in Grape Leaves : this compound affects the calcium distribution and subcellular localization in grape leaves. It increases soluble calcium content and alters the distribution of calcium in cell walls and chloroplasts. This accumulation is linked to the dark green coloration of the leaves (Tan, Liang, Du, & Zhai, 2017).
Degradation and Environmental Impact
Degradation by Bacteria : A strain of Pseudomonas sp. has been identified that can efficiently degrade this compound-ethyl. This finding is significant for understanding the environmental fate and potential bioremediation of this herbicide (Li Shunpeng, 2009).
Chemical Synthesis : The chemical synthesis of this compound-ethyl has been achieved from m-hydroxybenzoic acid and 3,4-dichloro-benzotrifluoride, indicating the feasibility of manufacturing this compound for agricultural use (Tian Xin-hui, 2006).
Effect on Sophora japonica : The herbicide impacts the physiological characteristics of Sophora japonica, a tree species, with varying effects based on the concentration of this compound (W. Hua, 2011).
Weed Control in Wheat Fields : Research has been conducted on the effective use of this compound in wheat fields, focusing on its efficiency and safety for weed control (Liu Gui-ping, 2005).
Additional Applications and Research
Degradation by Lysinibacillus sp. : Another study identifies a strain of Lysinibacillus sp. capable of degrading this compound and proposes a potential degradation pathway, which is important for understanding the environmental breakdown of this herbicide (Xing Huang et al., 2017).
Metabolism and Degradation by Mycobacterium phocaicum : Mycobacterium phocaicum has been identified as capable of degrading this compound ethyl, further contributing to the understanding of its environmental impact (Liwei Chen, Tianming Cai, & Qingling Wang, 2011).
Properties
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO7/c17-11-5-8(16(18,19)20)1-4-13(11)28-9-2-3-12(21(25)26)10(6-9)15(24)27-7-14(22)23/h1-6H,7H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHEVIQIYRFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868440 | |
Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77501-60-1, 118340-11-7 | |
Record name | Fluoroglycofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77501-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroglycofen [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl)oxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118340117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, carboxymethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOROGLYCOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U44V3F1K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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